molecular formula C8H4Cl6 B1329285 alpha,alpha',2,3,5,6-Hexachloro-p-xylene CAS No. 1079-17-0

alpha,alpha',2,3,5,6-Hexachloro-p-xylene

Cat. No. B1329285
CAS RN: 1079-17-0
M. Wt: 312.8 g/mol
InChI Key: IYGDLOMSJZQSGY-UHFFFAOYSA-N
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Description

Alpha,alpha’,2,3,5,6-Hexachloro-p-xylene is a chemical compound with the CAS Number: 1079-17-0 and a Molecular Weight of 312.84 . Its IUPAC name is 1,2,4,5-tetrachloro-3,6-bis (chloromethyl)benzene .


Molecular Structure Analysis

The molecular formula of alpha,alpha’,2,3,5,6-Hexachloro-p-xylene is C8H4Cl6 . The InChI code is 1S/C8H4Cl6/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2 . The Canonical SMILES representation is C(C1=C(C(=C(C(=C1Cl)Cl)CCl)Cl)Cl)Cl .


Physical And Chemical Properties Analysis

The molecular weight of alpha,alpha’,2,3,5,6-Hexachloro-p-xylene is 312.8 g/mol . It has a XLogP3-AA value of 5.2, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count .

Scientific Research Applications

Crystallography and Polymer Properties

  • Crystallography of Poly‐p‐Xylylene : This research conducted by W. D. Niegisch (1966) explores the crystalline transitions of poly‐p‐xylylene, a polymer derived from the pyrolysis of di‐p‐xylylene. This study uses X-ray and electron diffraction, mechanical creep studies, and differential thermal analysis to characterize the alpha and beta polymorphs of poly‐p‐xylylene (Niegisch, 1966).

Chemical Reactivity and Synthesis

  • Reactivity of Dimethoxycyclohexadiene : Research by F. Alonso et al. (1990) investigates the reactivity of dimethoxycyclohexadiene, derived from p-xylene, under various acidic conditions. The study provides insights into the mechanisms of nuclear versus benzylic nucleophilic substitution (Alonso, Barba, & Yus, 1990).

Environmental and Health Implications

  • Inhalation Effects of Xylene : A study by R. Toftgård et al. (1981) investigates the effects of inhaling various solvents including xylene on rat liver microsomal cytochrome P-450 and enzymatic activities. This research provides important information on the environmental and health implications of xylene exposure (Toftgård, Nilsen, & Gustafsson, 1981).

Renewable p-Xylene Production

  • Renewable p‐Xylene from Biomass Feedstocks : H. Cho et al. (2017) discuss the production of renewable p‐xylene using phosphorus-containing zeolite catalysts. This research highlights the potential for sustainable production methods of important industrial chemicals like p-xylene (Cho et al., 2017).

Electrical Conductivity and Polymer Synthesis

  • Synthesis of Poly(p-phenylene xylylidene) : The study by M. Tateishi et al. (1987) explores the electrochemical synthesis of poly(p-phenylene xylylidene), a new electrically conducting polymer, from hexachloro-p-xylene. This has implications for the development of new materials with unique electrical properties (Tateishi, Nishihara, & Aramaki, 1987).

Catalytic Hydrodechlorination

  • Hydrodechlorination of p,p′-DDE in Xylene Solutions : Research by Rene B. LaPierre et al. (1978) focuses on the catalytic hydrodechlorination of p,p′-DDE in xylene, providing insights into reaction mechanisms and kinetics in chemical processing (LaPierre, Wu, Kranich, & Weiss, 1978).

Safety and Hazards

There is limited information available on the safety and hazards of alpha,alpha’,2,3,5,6-Hexachloro-p-xylene. It is recommended to handle this compound with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Relevant Papers There are several peer-reviewed papers and technical documents related to alpha,alpha’,2,3,5,6-Hexachloro-p-xylene . These can provide more detailed and specific information about this compound. It is recommended to refer to these resources for further study and research.

properties

IUPAC Name

1,2,4,5-tetrachloro-3,6-bis(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4Cl6/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGDLOMSJZQSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)CCl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148319
Record name alpha,alpha',2,3,5,6-Hexachloro-4-xylene
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Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

alpha,alpha',2,3,5,6-Hexachloro-p-xylene

CAS RN

1079-17-0
Record name 1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene
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Record name alpha,alpha',2,3,5,6-Hexachloro-4-xylene
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Record name α,α′,2,3,5,6-Hexachloro-p-xylene
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